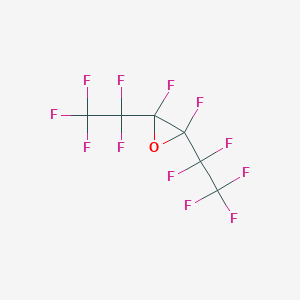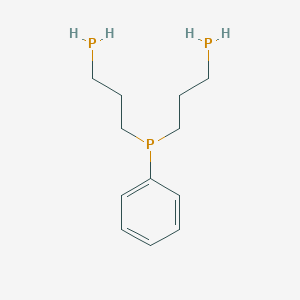![molecular formula C8H17GeNO2 B14439516 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 78645-24-6](/img/structure/B14439516.png)
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound It belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, oxygen, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with a suitable amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The general reaction scheme can be represented as follows:
GeCl4+RNH2+ROH→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve halogenating agents or other nucleophiles.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germatranes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The germanium atom in the compound can form coordination complexes with various biomolecules, influencing their activity. Additionally, the bicyclic structure may allow the compound to interact with cellular membranes and proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane
Uniqueness
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom can form stronger bonds with oxygen and nitrogen, leading to enhanced stability and reactivity in certain applications.
Eigenschaften
| 78645-24-6 | |
Molekularformel |
C8H17GeNO2 |
Molekulargewicht |
231.86 g/mol |
IUPAC-Name |
1-methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17GeNO2/c1-9-3-2-4-10(5-7-11-9)6-8-12-9/h2-8H2,1H3 |
InChI-Schlüssel |
UHMURRBSTMAJTD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]12CCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/no-structure.png)

![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
